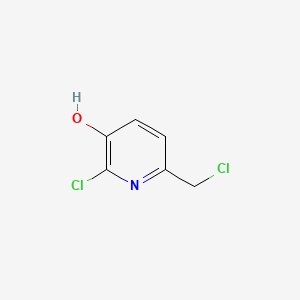

2-Chloro-6-(chloromethyl)-3-pyridinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

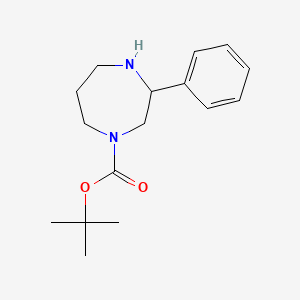

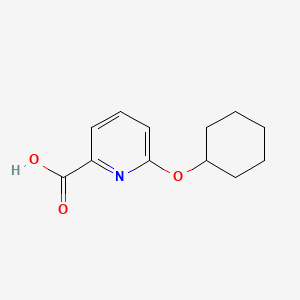

2-Chloro-6-(chloromethyl)-3-pyridinol (2C6C3P) is an organic compound that is used in a variety of scientific research applications. It is a colorless solid that is insoluble in water, but soluble in polar organic solvents. It has a melting point of 100-103°C and a boiling point of 219-220°C. 2C6C3P is a versatile compound and is used in a variety of applications, including synthesis of other compounds, biochemical and physiological effects, and as a reagent for various reactions.

Aplicaciones Científicas De Investigación

Catalytic Activity in Ethylene Oligomerization

Complexes derived from 2-(chloromethyl)-6-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine show significant catalytic activity in ethylene oligomerization. These complexes, when activated with co-catalysts, display varied catalytic behaviors and produce different oligomers, influenced by factors like solvent and co-catalyst/complex ratio (Nyamato, Ojwach, & Akerman, 2014).

Involvement in Metal Complex Formation

Derivatives of 2-(chloromethyl)pyridine have been used to form various metal complexes. For instance, reactions with rhodium(III) led to the creation of novel dinuclear rhodium(III) complexes, where 2,6-dimethylpyridine-α,α′-diyl acts as a bridging ligand. These complexes have been characterized by spectroscopic methods and are significant for understanding metal-ligand interactions (Shinkawa, Sato, Shinya, Nakamura, & Okeya, 1995).

Role in Diels-Alder Reactions

2-Chloro-6-(chloromethyl)-3-pyridinol derivatives have been utilized in Diels-Alder reactions. These reactions lead to the formation of tetrahydroquinoline and -isoquinoline type adducts, showcasing their potential in creating complex chemical structures (Carly, Cappelle, Compernolle, & Hoornaert, 1996).

Chemical Intermediates in Synthesis Processes

This compound is instrumental in synthesizing various chemical intermediates. For example, the preparation of 2-Chloro-6-(trichloromethyl)pyridine, a derivative, involves chlorination processes under specific conditions, highlighting its role in creating specialized chemical compounds (Huang Xiao-shan, 2009).

Applications in N-alkylation

The compound's derivatives have been used in efficient ligand-free cross-coupling reactions, serving as catalysts in the N-alkylation of various heterocycles. This illustrates its utility in facilitating significant chemical transformations (Roopan & Khan, 2010).

Propiedades

IUPAC Name |

2-chloro-6-(chloromethyl)pyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-3-4-1-2-5(10)6(8)9-4/h1-2,10H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHCHXBUZVVSGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1CCl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-(chloromethyl)pyridin-3-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B582397.png)

![4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B582399.png)

![Tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B582404.png)